6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the family of benzo[a]phenothiazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one typically involves the reaction of vitamin K3 with 2-aminothiophenol. This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[a]phenothiazines .
Wissenschaftliche Forschungsanwendungen
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) upon light absorption, which can cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5H-benzo[a]phenoxazin-5-one: Similar in structure but contains an oxygen atom instead of sulfur.
10-Chloro-6-methyl-7a,11a-dihydro-5H-benzo[a]phenoxazin-5-one: Contains a chlorine substituent and an oxygen atom.
Uniqueness
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and its antiproliferative activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
630094-97-2 |
---|---|
Molekularformel |
C17H13NOS |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3 |
InChI-Schlüssel |
RPJCBKRJFSLBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.